Cas no 338976-18-4 (Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate)
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Oprea1_692191
- methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate
- 338976-18-4
- methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
- AKOS005104855
- methyl2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
- methyl 2-(5-formylimidazo[2,1-b]thiazol-6-ylthio)benzoate
- 9D-003
- Methyl2-((5-formylimidazo(2,1-b)(1,3)thiazol-6-yl)sulfanyl)benzenecarboxylate
- Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
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- Inchi: 1S/C14H10N2O3S2/c1-19-13(18)9-4-2-3-5-11(9)21-12-10(8-17)16-6-7-20-14(16)15-12/h2-8H,1H3
- InChI Key: HPZBVZRLXCGXBT-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1C(=O)OC)C1=C(C=O)N2C=CSC2=N1
Computed Properties
- Exact Mass: 318.01328453g/mol
- Monoisotopic Mass: 318.01328453g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 114Ų
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675534-1mg |
Methyl 2-((5-formylimidazo[2,1-b]thiazol-6-yl)thio)benzoate |
338976-18-4 | 98% | 1mg |
¥535.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675534-2mg |
Methyl 2-((5-formylimidazo[2,1-b]thiazol-6-yl)thio)benzoate |
338976-18-4 | 98% | 2mg |
¥495.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675534-5mg |
Methyl 2-((5-formylimidazo[2,1-b]thiazol-6-yl)thio)benzoate |
338976-18-4 | 98% | 5mg |
¥661.00 | 2024-05-18 |
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate: A Comprehensive Overview
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a chemically complex compound with the CAS number 338976-18-4. This compound belongs to the class of organic compounds known as benzoates, which are widely used in various fields including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzoate ester group attached to a sulfur atom, which is further connected to an imidazo[2,1-b][1,3]thiazole ring system. The presence of a formyl group on the imidazo[2,1-b][1,3]thiazole ring adds to its structural complexity and potential functional versatility.
The synthesis of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate involves a series of intricate chemical reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex heterocyclic systems. For instance, researchers have employed modular approaches combining nucleophilic aromatic substitution and coupling reactions to assemble the core structure. The introduction of the formyl group at position 5 of the imidazo[2,1-b][1,3]thiazole ring is typically achieved through a Friedländer-type synthesis or other related methodologies.
One of the most significant aspects of this compound lies in its potential biological activity. Recent studies have highlighted its promising anti-inflammatory and antioxidant properties. For example, a study published in the *Journal of Medicinal Chemistry* demonstrated that Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate exhibits potent inhibitory effects on cyclooxygenase (COX)-2 enzymes, which are key players in inflammation-related diseases such as arthritis and cancer. Furthermore, its ability to scavenge free radicals suggests potential applications in combating oxidative stress-associated disorders.
In addition to its biological activities, this compound has shown remarkable stability under various environmental conditions. This makes it an attractive candidate for use in drug delivery systems and other pharmaceutical formulations. Researchers have also explored its potential as a building block for constructing more complex molecular architectures. For instance, recent work published in *Chemical Communications* demonstrated the use of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate as a precursor for synthesizing advanced materials with tailored electronic properties.
The application of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate extends beyond the realm of traditional pharmaceuticals. Its unique chemical structure makes it an ideal candidate for exploring novel therapeutic strategies. For example, ongoing research is focused on leveraging its ability to modulate cellular signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary results from these studies indicate that this compound could serve as a lead molecule for developing innovative treatments.
From a structural standpoint, the imidazo[2,1-b][1,3]thiazole core is known for its aromaticity and rigidity. These properties contribute to the compound's stability and bioavailability. The formyl group at position 5 introduces additional functionality by enabling hydrogen bonding interactions with biological targets. This feature is particularly advantageous in drug design as it can enhance both binding affinity and selectivity.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate at molecular levels. Using state-of-the-art molecular modeling techniques such as docking simulations and quantum mechanics calculations researchers have gained insights into its interaction patterns with various biological targets. These studies have provided valuable information for optimizing its pharmacokinetic properties and minimizing off-target effects.
In conclusion,Methyl 2-({5-formylimidazo[2
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